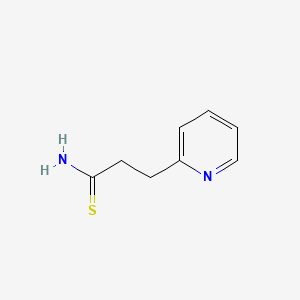

3-(pyridin-2-yl)propanethioamide

説明

3-(Pyridin-2-yl)propanethioamide is a pyridine derivative featuring a thioamide (-C(S)NH₂) functional group attached to a propanethioamide backbone. Its molecular formula is C₉H₉F₃N₂OS (as listed for a closely related compound in ), with a molecular weight of 250.24 g/mol and CAS number 265314-18-9 . The pyridin-2-yl group imparts aromaticity and electronic effects, while the thioamide moiety enhances nucleophilicity and reactivity in sulfur-mediated transformations.

特性

IUPAC Name |

3-pyridin-2-ylpropanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c9-8(11)5-4-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBYSYRKPJPTJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yl)propanethioamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly.

Industrial Production Methods

While specific industrial production methods for 3-(pyridin-2-yl)propanethioamide are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

化学反応の分析

Types of Reactions

3-(pyridin-2-yl)propanethioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiopropionamide group to a thiol or other reduced forms.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

科学的研究の応用

3-(pyridin-2-yl)propanethioamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

作用機序

The mechanism of action of 3-(pyridin-2-yl)propanethioamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Table 1: Structural and Functional Comparison of Thioamide-Containing Compounds

Key Comparative Insights

Electronic and Steric Effects

- The trifluoromethyl (CF₃) group in 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide introduces strong electron-withdrawing effects, which may stabilize charge distribution and enhance metabolic stability compared to the parent compound .

- Benzimidazole derivatives (e.g., 3-(5,6-dimethyl-1H-benzodiazol-1-yl)propanethioamide) exhibit superior hydrogen-bonding capacity due to their fused aromatic system, making them more suited for interactions with biological macromolecules .

Functional Group Impact Replacing the thioamide (-C(S)NH₂) with an amide (-C(O)NH₂) (as in 3-Amino-3-(pyridin-2-yl)propanamide) reduces nucleophilicity, limiting participation in sulfur-specific reactions such as thiol-disulfide exchange .

Substituent Position and Bioactivity The pyridin-4-ylmethyl substituent in 3-[Methyl(pyridin-4-ylmethyl)amino]propanethioamide alters the spatial orientation of the molecule, which could influence binding to enzymes or receptors compared to the pyridin-2-yl isomer .

生物活性

3-(Pyridin-2-yl)propanethioamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, structural characteristics, and various pharmacological effects.

Synthesis and Structural Characterization

The synthesis of 3-(pyridin-2-yl)propanethioamide typically involves the reaction of pyridine derivatives with thioacetamide or related compounds. The resulting thioamide structure is characterized by the presence of a pyridine ring attached to a propanethioamide moiety. Structural characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography, which confirm the molecular configuration and functional groups present in the compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 3-(pyridin-2-yl)propanethioamide against various pathogens. The compound exhibits notable activity against both bacterial and fungal strains. For instance, it has been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of 3-(Pyridin-2-yl)propanethioamide

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

Research indicates that 3-(pyridin-2-yl)propanethioamide possesses anticancer properties, particularly against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .

Case Study: Anticancer Efficacy

A study investigating the effects of this compound on human breast cancer cell lines showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The compound was found to activate caspase pathways, leading to programmed cell death .

Antitubercular Activity

The compound has also been evaluated for its potential as an antitubercular agent. Inhibitory assays against Mycobacterium tuberculosis revealed promising results, indicating that it could serve as a lead compound for developing new tuberculosis treatments .

Table 2: Antitubercular Activity of 3-(Pyridin-2-yl)propanethioamide

| Test Strain | IC50 (µM) |

|---|---|

| Mycobacterium tuberculosis | 5.0 |

The biological activity of 3-(pyridin-2-yl)propanethioamide can be attributed to its ability to interact with various molecular targets within cells. For instance, it has been identified as an inhibitor of certain enzymes involved in cellular metabolism and proliferation, which are crucial for cancer and microbial growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。